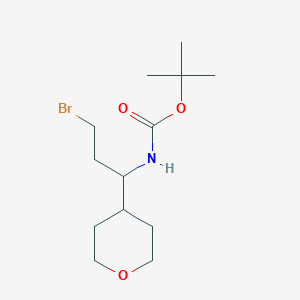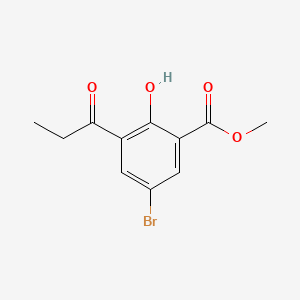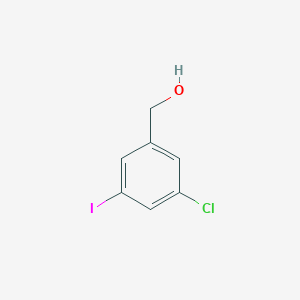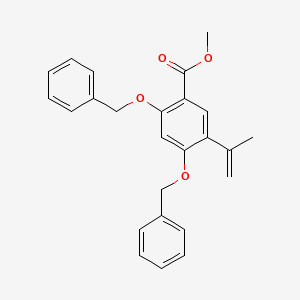
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane is an organic compound that features a bromine atom, a Boc-protected amino group, and a tetrahydropyranyl group. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the tetrahydropyranyl group: This step involves the formation of the tetrahydropyranyl ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection reactions: The Boc-protected amino group can be deprotected using acidic conditions to yield the free amine.
Cyclization reactions: The tetrahydropyranyl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Trifluoroacetic acid (TFA): Commonly used for deprotection of the Boc group.
Bases and nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include substituted derivatives, deprotected amines, and cyclized compounds with enhanced structural complexity.
Wissenschaftliche Forschungsanwendungen
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane has several scientific research applications, including:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Employed in the development of pharmaceutical compounds due to its versatile reactivity.
Biological studies: Utilized in the synthesis of biologically active molecules for research purposes.
Industrial applications: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in further reactions. The tetrahydropyranyl group provides structural stability and can be involved in cyclization reactions to form more complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Boc-amino)-3-chloro-1-(4-tetrahydropyranyl)propane: Similar structure but with a chlorine atom instead of bromine.
1-(Boc-amino)-3-iodo-1-(4-tetrahydropyranyl)propane: Similar structure but with an iodine atom instead of bromine.
1-(Boc-amino)-3-fluoro-1-(4-tetrahydropyranyl)propane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its halogenated analogs. The combination of the Boc-protected amino group and the tetrahydropyranyl group also contributes to its versatility in various chemical transformations.
Eigenschaften
CAS-Nummer |
924817-72-1 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-ethyl-4-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-3-9-11-10-7(2)5-4-6-8(10)12-9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
ICQIHVTUHPYHQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1CCOCC1 |
Kanonische SMILES |
CCC1=NC2=C(C=CC=C2O1)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B3043722.png)


